Tinopal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

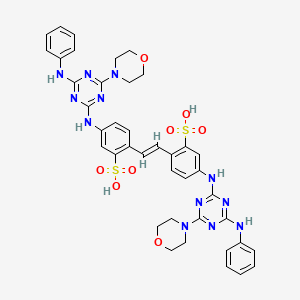

Tinopal is a fluorescent optical brightener, primarily used to enhance the appearance of color in various materials by absorbing ultraviolet light and re-emitting it as visible blue light. This compound is widely utilized in industries such as textiles, detergents, and plastics to impart a bright, white appearance to products. The chemical composition of this compound includes 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tinopal is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 2,5-thiophenediyl with 5-tert-butyl-1,3-benzoxazole under controlled conditions. The reaction typically requires a solvent such as chloroform or dimethyl formamide and is conducted at elevated temperatures to ensure complete reaction .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are meticulously controlled to maintain product consistency and quality. The process involves the use of high-purity raw materials and solvents, followed by purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tinopal undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups within this compound, altering its optical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Electrophilic reagents like chlorosulfonic acid can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups into the this compound structure .

Scientific Research Applications

Tinopal has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent marker in various analytical techniques.

Biology: Employed in fluorescence microscopy to stain biological samples.

Medicine: Investigated for potential use in diagnostic imaging due to its fluorescent properties.

Industry: Widely used in the textile and detergent industries to enhance the brightness of fabrics and cleaning products

Mechanism of Action

The mechanism by which Tinopal exerts its effects involves the absorption of ultraviolet light and the subsequent emission of visible blue lightThe molecular targets include the chromophores within the this compound molecule, which are responsible for its brightening effects .

Comparison with Similar Compounds

Fluorescent Brightener 28: Another optical brightener with similar applications.

Fluorescent Brightener 351: Known for its high stability and brightening effects.

Fluorescent Brightener 220: Used in various industrial applications for its excellent brightening properties

Uniqueness of Tinopal: this compound stands out due to its exceptional heat resistance, high chemical stability, and brilliant bluish whitening effects. Its compatibility with a wide range of resins and substrates makes it a versatile choice for various applications .

Biological Activity

Introduction

Tinopal, a fluorescent whitening agent, is primarily known for its application in textiles and detergents to enhance brightness. However, its biological activity has garnered attention in various fields, including microbiology and entomology. This article explores the biological effects of different this compound variants, particularly focusing on this compound AN and this compound LPW, highlighting their antibacterial properties, effects on insecticidal activity, and potential applications in pest management.

Research indicates that this compound AN exhibits significant antibacterial properties. It has been shown to inhibit the synthesis of β-galactosidase in certain bacterial strains, which is crucial for their metabolic processes. This inhibition suggests that this compound AN can disrupt bacterial transcription mechanisms, leading to a cessation of growth in susceptible organisms .

Case Studies

A study published in the Journal of Microbiology demonstrated that exposure to this compound AN resulted in a rapid decline in bacterial viability in laboratory settings. The compound's effectiveness was confirmed through various assays measuring bacterial growth rates and enzyme activity. Results indicated a strong correlation between this compound concentration and antibacterial efficacy .

| Concentration (mg/L) | Bacterial Growth Inhibition (%) |

|---|---|

| 0.1 | 25 |

| 0.5 | 50 |

| 1.0 | 75 |

| 2.0 | 90 |

These findings underscore the potential of this compound AN as an antibacterial agent, particularly in environments where traditional antibiotics may fail.

Effects on Insect Viruses

This compound LPW has been investigated for its role in enhancing the insecticidal properties of nucleopolyhedroviruses (NPVs) against pests like Spodoptera exigua. When mixed with viral occlusion bodies, this compound LPW significantly reduced the median lethal dose (LD50) required to kill various instars of this pest . This synergistic effect indicates that this compound not only acts as a brightener but also enhances the efficacy of biological control agents.

Research Findings

In a controlled study, the addition of 1% this compound LPW to NPV formulations resulted in:

- A reduction of LD50 by up to 30% across different larval stages.

- Increased mortality rates observed within 48 hours post-exposure.

This suggests that this compound LPW could be effectively used in integrated pest management strategies to improve the effectiveness of biopesticides.

| Treatment Group | Mortality Rate (%) | LD50 Reduction (%) |

|---|---|---|

| Control | 40 | - |

| NPV Only | 60 | - |

| NPV + this compound LPW | 90 | 30 |

Properties

CAS No. |

32466-46-9 |

|---|---|

Molecular Formula |

C40H40N12O8S2 |

Molecular Weight |

881.0 g/mol |

IUPAC Name |

5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C40H40N12O8S2/c53-61(54,55)33-25-31(43-37-45-35(41-29-7-3-1-4-8-29)47-39(49-37)51-17-21-59-22-18-51)15-13-27(33)11-12-28-14-16-32(26-34(28)62(56,57)58)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52-19-23-60-24-20-52/h1-16,25-26H,17-24H2,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b12-11+ |

InChI Key |

YGUMVDWOQQJBGA-VAWYXSNFSA-N |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8 |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8 |

Related CAS |

16090-02-1 (di-hydrochloride salt) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.